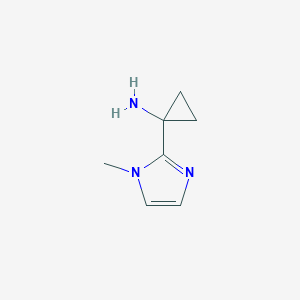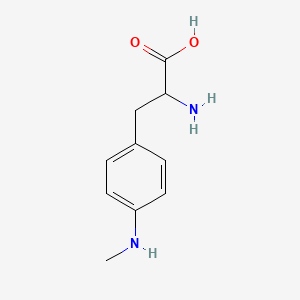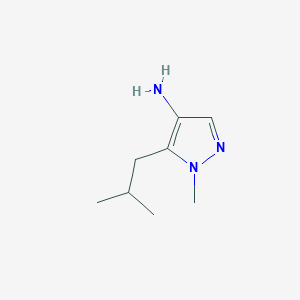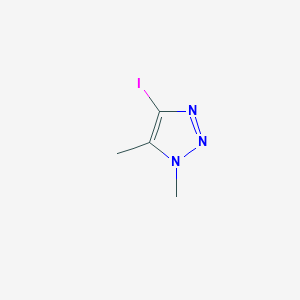![molecular formula C12H15BrClN B13616149 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,2,3,4-tetrahydro-1-benzazepine, followed by cyclization to form the spiro compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form amines or alcohols.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with KMnO4 can produce a ketone .
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Probes: It serves as a chemical probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane] hydrochloride
- 7-Bromo-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
Compared to similar compounds, 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H15BrClN |
|---|---|
Molecular Weight |
288.61 g/mol |
IUPAC Name |
7-bromospiro[1,2,3,4-tetrahydro-1-benzazepine-5,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-9-2-3-11-10(8-9)12(5-6-12)4-1-7-14-11;/h2-3,8,14H,1,4-7H2;1H |
InChI Key |
IMJUFBGAUCTYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C3=C(C=CC(=C3)Br)NC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)







